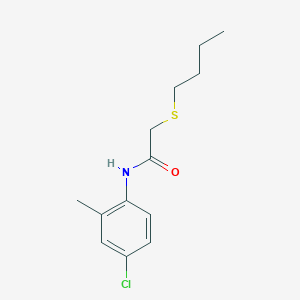
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide, also known as BCPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has also been found to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. These properties make N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide a promising candidate for the development of new drugs for the treatment of psychiatric disorders.
Mechanism of Action
The exact mechanism of action of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. It has also been found to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has also been found to decrease anxiety-like behavior in animal models, suggesting that it may have anxiolytic effects as well. Additionally, N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been found to improve cognitive function in animal models, suggesting that it may have potential applications in the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of pure N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in large quantities. Additionally, N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has been extensively studied for its biological activities, making it a valuable tool for researchers studying the mechanisms of psychiatric disorders. However, one limitation of using N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on the structure of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide for the treatment of psychiatric disorders. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. Additionally, the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide in animal models of cognitive disorders may provide valuable insights into the development of new treatments for these conditions. Overall, the study of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide has the potential to lead to the development of new drugs and therapies for a wide range of psychiatric and cognitive disorders.
Synthesis Methods
The synthesis of N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-benzoyl-4-(3-chlorophenyl)-1-piperazinecarboxamide. This synthesis method has been described in detail in several scientific papers and has been found to be efficient and reproducible.
properties
Molecular Formula |
C18H18ClN3O2 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-benzoyl-4-(3-chlorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H18ClN3O2/c19-15-7-4-8-16(13-15)21-9-11-22(12-10-21)18(24)20-17(23)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,20,23,24) |
InChI Key |
IQRITPAWHCVXDM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
![4-chloro-5-[(3-hydroxypropyl)amino]-3(2H)-pyridazinone](/img/structure/B284099.png)
![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)



![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)



![N-[4-(4-morpholinyl)phenyl]-N-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine](/img/structure/B284120.png)
![2-bromo-N-[2-isopropoxy-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284122.png)
![N-[2-(3-bromophenoxy)-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B284124.png)
